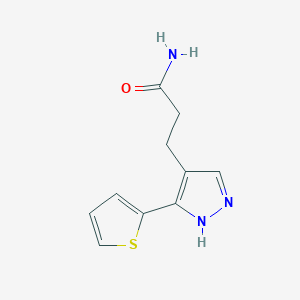
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide
Overview
Description
Thiophene-based compounds have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be complex. For instance, the N-[(3E)-pent-3-en-1-yl]-3-(thiophen-2-yl)propanamide molecule contains a total of 32 bond(s). There are 15 non-H bond(s), 7 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 secondary amide(s) (aliphatic) and 1 Thiophene(s) .
Chemical Reactions Analysis
Thiophene-based compounds can undergo a variety of chemical reactions. For instance, whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .
Physical And Chemical Properties Analysis
Thiophene-based compounds can exhibit a range of physical and chemical properties. For example, a series of new hyperbranched polymers containing a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core unit and polyfluorene chain arms were synthesized and found to exhibit good thermal stability with a high decomposition temperature .
Scientific Research Applications
Pharmaceutical Synthesis
The compound is used as an intermediate in the synthesis of (S)-duloxetine , a widely used antidepressant . The bioreduction of this compound to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide is a key step in producing the active pharmaceutical ingredient.
Enantioselective Bioreduction
It serves as a substrate for enantioselective bioreduction processes, which are crucial for producing chiral molecules with high enantiomeric excess . This is particularly important in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety.
Biocatalysis Research
The compound is used in biocatalysis research to study the efficiency and selectivity of different biocatalysts . This research can lead to the development of more efficient and environmentally friendly industrial processes.
Chiral Alcohol Precursors
It acts as a precursor for several chiral alcohols that are key intermediates in the synthesis of various pharmaceuticals . The ability to efficiently produce these alcohols can significantly impact the cost and accessibility of medications.
Depressive Disorders Treatment
Through its role in the synthesis of (S)-duloxetine, it indirectly contributes to the treatment of depressive disorders . (S)-duloxetine is also approved for treating anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain.
Stereochemistry Studies
It is involved in stereochemistry studies, which are essential for understanding the three-dimensional arrangement of atoms within a molecule and how this influences its interaction with biological systems .
Green Chemistry Applications
Lastly, the compound’s use in bioreduction highlights its potential application in green chemistry, promoting the use of environmentally benign substances and processes in chemical synthesis .
Future Directions
The future directions for research on thiophene-based compounds are promising. For example, optically pure (S)-DHTP with improved yield was obtained by fusion enzyme CR2-L-GDH. Fusion enzyme-mediated biocatalytic system would be promising to enhance reaction efficiency of enzyme-coupled system for preparation of optically active alcohols .
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the production of (s)-duloxetine , a blockbuster antidepressant drug . Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake , suggesting that 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide may interact with similar targets.
Mode of Action
It is known that similar compounds undergo bioreduction to produce (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide , an intermediate in the production of (S)-duloxetine .
Biochemical Pathways
It is known that similar compounds are involved in the production of (s)-duloxetine , which affects the body’s serotonin and norepinephrine reuptake systems .
Result of Action
It is known that similar compounds are involved in the production of (s)-duloxetine , which has been approved by the Food and Drug Administration to treat depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain .
properties
IUPAC Name |
3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-9(14)4-3-7-6-12-13-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSMEKQMOOZAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482181.png)
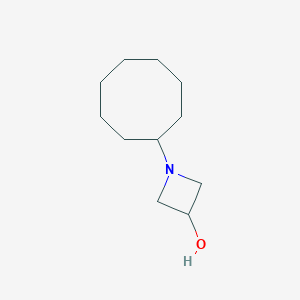
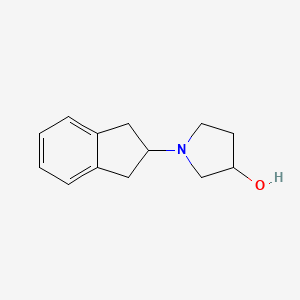

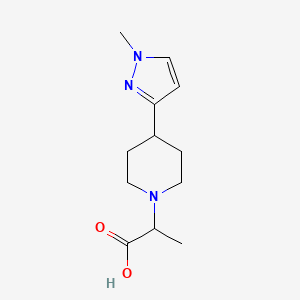

![(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482191.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482192.png)
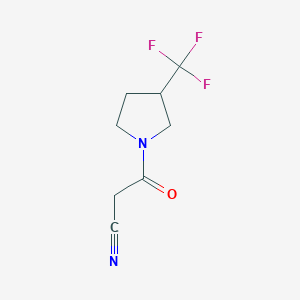

![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482199.png)

![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482202.png)
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482204.png)